N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide
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Overview
Description
N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide is an organic compound characterized by the presence of an allyl group, a trifluoromethyl group, and a tetrahydroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide typically involves the following steps:
Formation of the tetrahydroindazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
- N-allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
- N-allyl-2-bromo-2,2-difluoroacetamide
Uniqueness: N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide is unique due to the presence of the tetrahydroindazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the trifluoromethyl group and the tetrahydroindazole moiety enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
N-prop-2-enyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)12(18-19)13(14,15)16/h2H,1,3-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIGQLRWERUMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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